molecular formula C16H22BrNO2 B5880502 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate

1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate

Cat. No. B5880502
M. Wt: 340.25 g/mol
InChI Key: BCEAOWDUQRYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB belongs to the class of piperidine derivatives and is synthesized through a multistep process involving the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine and methyl iodide.

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory retention, and muscle movement. By increasing the levels of acetylcholine, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can improve cognitive function and memory retention.
Biochemical and physiological effects:
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to have several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments is its potent acetylcholinesterase inhibitory activity, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. However, one of the limitations of using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the use of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another potential future direction is the use of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate as a tool for studying the role of acetylcholine in various neurological disorders. By inhibiting acetylcholinesterase, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can increase the levels of acetylcholine in the brain, which may provide insight into the underlying mechanisms of these disorders.
In conclusion, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to act as a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. While there are limitations to using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments, there are several potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves a multistep process that begins with the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine in the presence of a base catalyst. The resulting product is then treated with methyl iodide to obtain 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate. The purity and yield of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can be improved through further purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been shown to act as a potent acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate can increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory retention.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 5-bromo-2,3,4-trimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-10-11(2)14(9-15(17)12(10)3)16(19)20-13-5-7-18(4)8-6-13/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEAOWDUQRYWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)OC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.